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molecular formula C13H10ClN3O B8738491 5-((2-chloropyrimidin-4-yl)oxy)-2-methyl-1H-indole

5-((2-chloropyrimidin-4-yl)oxy)-2-methyl-1H-indole

Cat. No. B8738491
M. Wt: 259.69 g/mol
InChI Key: OFLKYFVPILITMP-UHFFFAOYSA-N
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Patent
US08658658B2

Procedure details

The title compound 3 can be prepared by the reaction of 5-hydroxyl-2-methyl-indole (compound 1) with 2,4-dichloropyrimidine (compound 2) in the presence of a base, such as but not limited to NaHCO3, KOH, NaOH, K2CO2, KHCO3, diisopropylethylamine (DIPEA), pyridine, triethylamine (TEA) or trimethylamine; in a solvent, such as but not limited to acetonitrile, N,N-dimethylforamide (DMF), dioxane, tetrahydrofuran (THF). The reaction may be carried out at a suitable temperature, such as a temperature ranging from 0 to 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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solvent
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
title compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
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0 (± 1) mol
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reactant
Reaction Step Nine
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0 (± 1) mol
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reactant
Reaction Step Nine
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reactant
Reaction Step Nine
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0 (± 1) mol
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Reaction Step Nine
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reactant
Reaction Step Ten
Name
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
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0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH3:11])=[CH:5]2.[Cl:12][C:13]1[N:18]=[C:17](Cl)[CH:16]=[CH:15][N:14]=1.C([O-])(O)=O.[Na+].[OH-].[K+].[OH-].[Na+].C(N(C(C)C)CC)(C)C.CN(C)C>O1CCCC1.O1CCOCC1.CN(C)C=O.C(#N)C.C(N(CC)CC)C.N1C=CC=CC=1>[Cl:12][C:13]1[N:18]=[C:17]([O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][C:6]([CH3:11])=[CH:5]3)[CH:16]=[CH:15][N:14]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Nine
Name
title compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=C(NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=C(NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Thirteen
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
ranging from 0 to 60° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)OC=1C=C2C=C(NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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